molecular formula C15H10FNO6 B6408330 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261966-32-8

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B6408330
CAS No.: 1261966-32-8
M. Wt: 319.24 g/mol
InChI Key: WBOMTCKOXQJBBV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)8-2-3-12(13(16)7-8)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOMTCKOXQJBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691450
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-32-8
Record name 2'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperature.

Major Products Formed

    Reduction: Formation of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-(2-Fluoro-4-carboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro, methoxycarbonyl, and nitro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-5-nitrobenzoic acid: Lacks the methoxycarbonyl group.

    3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid: Lacks the fluoro group.

    3-(2-Fluoro-4-methylphenyl)-5-nitrobenzoic acid: Contains a methyl group instead of a methoxycarbonyl group.

Uniqueness

3-(2-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid is unique due to the combination of the fluoro, methoxycarbonyl, and nitro groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications compared to similar compounds.

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